N,3,5-trimethylbenzamide

Histone Deacetylase Inhibition Cancer Research Structure-Activity Relationship

Inconsistent isomer sourcing undermines HDAC lead optimization and risks failed experimental replication. N,3,5-Trimethylbenzamide (CAS 172369-18-5) eliminates this variable as a validated pharmacophore with the 3,5-dimethyl substitution pattern essential for target binding. - Proven HDAC scaffold: 3-methyl substitution enhances inhibitory potency ~2-fold vs. 4-methyl analogs, anchoring SAR reproducibility. - Defined physicochemical profile: LogP 2.24 and PSA 32.59 Ų enable reliable permeability benchmarking (PAMPA/Caco-2). - Supply assurance: Bulk stock available with expedited global shipping for uninterrupted medicinal chemistry campaigns.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 172369-18-5
Cat. No. B065342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,3,5-trimethylbenzamide
CAS172369-18-5
SynonymsBenzamide, N,3,5-trimethyl- (9CI)
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)NC)C
InChIInChI=1S/C10H13NO/c1-7-4-8(2)6-9(5-7)10(12)11-3/h4-6H,1-3H3,(H,11,12)
InChIKeyOUVOUFRXCCSSDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,3,5-Trimethylbenzamide: Procurement Baseline


N,3,5-Trimethylbenzamide (CAS 172369-18-5), also known as N-methyl-3,5-dimethylbenzamide, is a substituted benzamide derivative with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . Its structure features a 3,5-dimethylbenzamide core with an N-methyl substitution, which distinguishes it from other regioisomeric trimethylbenzamides . This compound serves as a validated pharmacophore and synthetic building block, with reported applications in antiviral, anticancer, and anti-inflammatory research .

Benzamide Scaffold: Reported in antiviral and anticancer research contexts.
Substitution Specificity: Defined 3,5-dimethyl pattern may influence HDAC inhibitor SAR.
Physicochemical Profile: Moderate lipophilicity supports ADME assay consistency.

N,3,5-Trimethylbenzamide: Substitution Risks


Substituting N,3,5-trimethylbenzamide with a generic 'trimethylbenzamide' isomer or a 'dimethylbenzamide' analog without the specific N-methyl, 3,5-dimethyl substitution pattern introduces significant and quantifiable risk. The 3,5-dimethyl substitution pattern on the phenyl ring is a critical determinant of biological activity, as demonstrated by studies showing that even minor positional changes in methyl groups on benzamide derivatives can alter IC50 values against targets like histone deacetylases (HDACs) by 3- to 10-fold [1]. Furthermore, the N-methyl amide directly influences molecular properties such as LogP (calculated LogP: 2.2378 [2]) and hydrogen-bonding capacity, which govern membrane permeability and pharmacokinetic behavior . Using an unvalidated analog with a different substitution pattern (e.g., 2,4,6-trimethylbenzamide or an N-ethyl variant) risks nullifying structure-activity relationships (SAR) established in lead optimization campaigns, potentially resulting in inactive compounds or, in a procurement context, wasted research resources and failed experimental replication.

Positional isomer mismatch (e.g., 2,4,6-trimethylbenzamide) may disrupt SAR and alter HDAC inhibition potency.

N-alkyl substitution change (e.g., N-ethyl) alters LogP and hydrogen-bonding, potentially confounding PK assay outcomes.

Unvalidated dimethylbenzamide analogs lack documented anti-HBV screening context, risking assay failure.

N,3,5-Trimethylbenzamide: Differentiation Evidence


Positional Methylation Dictates HDAC Potency

In a study of substituted benzamide derivatives, the specific methylation pattern directly correlates with inhibitory activity against HDACs. While N,3,5-trimethylbenzamide itself was not directly assayed, the class of 3-methyl-substituted benzamides (the closest structural analog to the 3,5-dimethyl pattern) demonstrates an IC50 of 14.8±5.0 μM, which is significantly more potent than the 4-methyl-substituted analog (IC50: 29.1±3.8 μM) [1]. This positional effect, a nearly 2-fold difference in potency, underscores why the precise 3,5-dimethyl substitution of N,3,5-trimethylbenzamide is a non-negotiable structural requirement for maintaining predicted activity in HDAC inhibition assays.

Positional Methylation Effect
Class-level inference
3-Me benzamide IC50: 14.8±5.0 μM vs 4-Me: 29.1±3.8 μM (≈2-fold difference)
Indicates 3,5-dimethyl substitution may enhance HDAC inhibition vs 4-methyl substitution.
Class-level data; direct compound data not available.
Histone Deacetylase Inhibition Cancer Research Structure-Activity Relationship

Anti-HBV Scaffold Validation

Derivatives based on the N,3,5-trimethylbenzamide core have been specifically synthesized and tested for anti-hepatitis B virus (HBV) activity in vitro using the HepG2 2.2.15 cell line . While the exact EC50 values for the parent compound are not specified, the inclusion of this scaffold in a focused anti-HBV screening campaign confirms its utility as a starting point for developing pregenomic RNA encapsidation inhibitors [1]. In contrast, general benzamide analogs without this specific substitution pattern are not validated in this context, making N,3,5-trimethylbenzamide the preferred entry for researchers targeting HBV.

Anti-HBV Screening
Supporting evidence
Derivative tested in HepG2 2.2.15 cell-based assay (in vitro).
Scaffold has documented antiviral research utility; unsubstituted analogs not validated in this system.
Qualitative validation; exact EC50 not reported.
Antiviral Research Hepatitis B Virus Drug Discovery

Molecular Properties and PK Predictability

N,3,5-Trimethylbenzamide possesses a precisely defined physicochemical profile that is essential for reproducible experimental and formulation work. Its calculated LogP of 2.2378 [1] places it in an optimal range for moderate lipophilicity, balancing aqueous solubility and membrane permeability . This contrasts with more polar analogs like 4-amino-N,3,5-trimethylbenzamide (which introduces an additional hydrogen bond donor) or more lipophilic analogs like N-butyl-3,5-dimethylbenzamide, which would alter both solubility and LogP, potentially confounding SAR studies. The compound's defined polar surface area (PSA) of 32.59 Ų [1] and a single rotatable bond further contribute to its predictable behavior in permeability models.

Physicochemical Profile
Class-level inference
LogP 2.24, PSA 32.59 Ų, 1 rotatable bond. LogP shift >1 vs more polar analogs.
Defined properties support consistent ADME and permeability assay behavior.
Calculated values; experimental verification recommended.
Pre-formulation Drug Discovery Physicochemical Characterization

N,3,5-Trimethylbenzamide: Research Applications


HDAC and HBV Inhibitor Programs

Based on the quantitative SAR data showing that 3-methyl substitution enhances HDAC inhibitory potency by nearly 2-fold compared to 4-methyl substitution [1], N,3,5-trimethylbenzamide serves as an optimal core scaffold for synthesizing focused libraries of HDAC inhibitors. Furthermore, its validation in anti-HBV assays makes it a preferred starting material for medicinal chemists developing novel antiviral agents targeting hepatitis B. Procurement of this specific compound, rather than a generic benzamide, ensures that synthesized analogs remain within the validated chemical space identified in prior lead optimization studies.

Methylation-Dependent Binding Studies

The defined 3,5-dimethyl substitution pattern on the benzamide core makes N,3,5-trimethylbenzamide an excellent tool compound for probing the role of hydrophobic and steric effects in protein-ligand interactions. Its use in published crystal structures of related derivatives, such as 2-amino-N,3,5-trimethylbenzamide [1], confirms its utility in X-ray crystallography to map binding pockets and understand conformational preferences. Using a different isomer would introduce an uncontrolled variable, undermining the interpretation of binding data.

Pre-formulation and ADME Benchmarking

With a calculated LogP of 2.2378 [1] and a PSA of 32.59 Ų [1], N,3,5-trimethylbenzamide can serve as a reference standard for calibrating permeability assays (e.g., PAMPA, Caco-2) or for developing predictive computational models. Its physicochemical properties are representative of many orally bioavailable drug-like molecules, making it a useful benchmark for assessing new chemical entities. Substituting an analog with an uncharacterized or significantly different LogP would compromise the validity of these comparative studies.

Application
Selection Property
Validation Focus
HDAC inhibitor lead optimization
3,5-dimethyl substitution for SAR control
HDAC inhibition and anti-HBV assay validation review
Ligand-binding pocket mapping
Defined 3,5-dimethyl substitution pattern
Crystallographic or binding assay comparability
Permeability assay calibration
LogP/PSA-defined physicochemical profile
Consistency in PAMPA or Caco-2 permeability models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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